Structural Differentiation at the N3 Position: Butanoic Acid Linker Regiochemistry vs. C2-Substituted Analogs
The target compound positions the butanoic acid chain at the N3 lactam nitrogen of the quinazolin-4-one core, whereas the more common regioisomer 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid (CAS 95494-51-2) places the same linker at the C2 position . This regiochemical difference alters the dihedral angle between the carboxylate and the heterocyclic plane, affecting the pharmacophore geometry accessible for target binding [1]. The N3-linked architecture is consistent with the series described by Chao et al. (1999), where N3-alkanoic acid esters on the quinazolin-4-one core were specifically optimized for TNF-α inhibition, and the four-carbon chain length was found to be optimal [1].
| Evidence Dimension | Regiochemistry of butanoic acid attachment to quinazolin-4-one core |
|---|---|
| Target Compound Data | N3-substituted (butanoic acid at position 3 of quinazolin-4-one) |
| Comparator Or Baseline | C2-substituted analog: 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid (CAS 95494-51-2, MW 232.24) |
| Quantified Difference | Qualitative: N3 vs. C2 attachment produces non-equivalent spatial orientation of the carboxylate; Chao et al. established N3-alkanoic acid esters as the active regioisomeric series for TNF-α inhibition [1]. |
| Conditions | Structural comparison based on canonical SMILES and published SAR analysis [1] |
Why This Matters
Selection of the correct regioisomer is critical for maintaining activity in TNF-α inhibitor optimization programs, as the N3 attachment geometry was the basis for the Chao et al. lead series [1].
- [1] Chao Q, Deng L, Shih H, Leoni LM, Genini D, Carson DA, Cottam HB. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. J Med Chem. 1999;42(19):3860-3873. PMID: 10508435. View Source
